molecular formula C16H13NO4 B5180546 (Z)-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid

(Z)-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid

Cat. No.: B5180546
M. Wt: 283.28 g/mol
InChI Key: RPJXGBNRWSCLPW-KHPPLWFESA-N
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Description

(Z)-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid is an organic compound characterized by its unique structure, which includes a phenoxyaniline moiety attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid typically involves the following steps:

    Formation of the Phenoxyaniline Intermediate: This step involves the reaction of aniline with phenol in the presence of a suitable catalyst to form 2-phenoxyaniline.

    Condensation Reaction: The phenoxyaniline intermediate is then subjected to a condensation reaction with maleic anhydride under controlled conditions to form the desired this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction while minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyaniline moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyaniline derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyaniline moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

    4-oxo-4-(2-phenoxyanilino)butanoic acid: Similar structure but lacks the double bond in the butenoic acid backbone.

    4-oxo-4-(2-phenoxyanilino)pentanoic acid: Similar structure with an extended carbon chain.

Uniqueness:

  • The presence of the (Z)-configuration and the double bond in the butenoic acid backbone distinguishes (Z)-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid from its analogs, potentially leading to different reactivity and biological activity.

Properties

IUPAC Name

(Z)-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11H,(H,17,18)(H,19,20)/b11-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJXGBNRWSCLPW-KHPPLWFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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